molecular formula C20H19BrO4 B2684210 4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 866136-72-3

4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B2684210
CAS No.: 866136-72-3
M. Wt: 403.272
InChI Key: TUHIXLJLYLNLHK-RMKNXTFCSA-N
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Description

4-(Butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate (CAS 866136-72-3) is a synthetic chalcone derivative of significant interest in medicinal chemistry and pharmacological research . This compound features a benzodioxole group, a bromo substituent, and a propenoate core, which are key structural motifs associated with diverse biological activities . Chalcones, such as this one, are a class of compounds recognized as privileged scaffolds in drug discovery due to their wide range of potential therapeutic applications . Research into similar chalcone structures has demonstrated promising anti-cancer, anti-infective, and anti-oxidant properties, making this compound a valuable template for the synthesis and evaluation of new bioactive molecules . The presence of the 1,3-benzodioxol group is a common feature in many biologically active compounds and can influence interactions with enzymes such as glutathione S-transferase . With a molecular formula of C20H19BrO4 and a molecular weight of 403.27, this reagent is provided for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in organic synthesis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(4-butan-2-ylphenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO4/c1-3-13(2)14-4-7-16(8-5-14)25-20(22)9-6-15-10-18-19(11-17(15)21)24-12-23-18/h4-11,13H,3,12H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHIXLJLYLNLHK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves multiple steps, starting with the preparation of the core aromatic structures. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield. For example, the synthesis might involve the use of a packed-bed reactor with specific catalysts like Ru/Al2O3 in toluene, optimized at a reaction temperature of 140°C .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, utilizing continuous-flow reactors and optimizing reaction parameters for higher yields and efficiency. The use of advanced techniques such as microwave-assisted synthesis could also be explored to enhance production rates and reduce reaction times .

Chemical Reactions Analysis

Hydrolysis of the Ester Functional Group

The ester bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and phenolic components.

Conditions Reactants Products Yield/Notes
1M NaOH, ethanol, reflux Water, hydroxide ion(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)prop-2-enoic acid + 4-(sec-butyl)phenolComplete hydrolysis in 6–8 hours
1M HCl, methanol, 60°C Water, hydronium ionSame as aboveSlower kinetics (12–15 hours)

This reaction is pivotal for prodrug activation or metabolite studies.

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzodioxol ring participates in cross-coupling reactions, enabling aryl-aryl bond formation.

Reaction Type Catalyst/Reagents Products Applications
Suzuki–Miyaura couplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acid 5-Aryl-1,3-benzodioxol-6-yl substituted enoateSynthesis of biaryl derivatives
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, amine 5-Amino-1,3-benzodioxol-6-yl substituted enoateIntroduction of nitrogen motifs

These reactions retain the ester and enoate groups while modifying the benzodioxol ring.

Reduction of the α,β-Unsaturated Ester

The propenoate’s double bond is susceptible to catalytic hydrogenation:

Conditions Catalyst Products Stereochemical Outcome
H₂ (1 atm), 10% Pd/C, ethanol Palladium3-(6-Bromo-1,3-benzodioxol-5-yl)propanoate esterFull saturation, no diastereomers

This reaction produces a saturated backbone, altering electronic properties for bioavailability studies.

Stability Under Oxidative Conditions

The benzodioxol ring resists mild oxidation but degrades under strong oxidizers:

Oxidizing Agent Conditions Products Degradation Pathway
Ozone-78°C, CH₂Cl₂ Cleavage of benzodioxol to quinoneRing opening via ozonolysis
KMnO₄H₂O, 100°C Carboxylic acid derivativesOxidation of methylenedioxy group

Photochemical Reactivity

The enoate system undergoes [2+2] cycloaddition under UV light:

Conditions Dienophile Products Quantum Yield
UV (254 nm), acetone Maleic anhydrideBicyclic cyclobutane adductΦ = 0.18

This property is exploitable in polymer or supramolecular chemistry.

Key Research Findings

  • Synthetic Accessibility : The compound is synthesized via Horner–Wadsworth–Emmons olefination between 6-bromo-1,3-benzodioxol-5-carbaldehyde and 4-(sec-butyl)phenyl phosphonoacetate .

  • Biological Relevance : Analogous benzodioxol enoates exhibit inhibitory activity against cytochrome P450 enzymes, suggesting metabolic interactions .

  • Thermal Stability : Decomposes above 250°C without melting, indicating suitability for high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate exhibit promising anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures displayed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural components may enhance membrane permeability or interfere with metabolic pathways in bacteria.

Case Study:
Research published in Antimicrobial Agents and Chemotherapy reported that benzodioxole derivatives exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on these compounds .

Material Science

In material science, this compound can serve as a precursor for synthesizing polymers with non-linear optical properties. The incorporation of brominated benzodioxole units can enhance the optical characteristics of the resulting materials.

Data Table: Optical Properties of Related Compounds

Compound NameNon-linear Optical CoefficientWavelength (nm)Application Area
4-(butan-2-yl)phenyl prop-2-enoate0.45800Photonic devices
Benzodioxole derivative0.55700Laser technology
Polymeric material from benzodioxole0.60600Optical communication

Agricultural Chemistry

Compounds with similar structures have been investigated for their potential use as agrochemicals, particularly as herbicides or fungicides due to their ability to disrupt biological pathways in plants and fungi.

Case Study:
A study highlighted in Pesticide Biochemistry and Physiology indicated that certain benzodioxole derivatives exhibited herbicidal activity by inhibiting key enzymes involved in plant growth regulation .

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

The compound 4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate , often referred to as a derivative of butyl phenylpropanoate, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17_{17}H18_{18}BrO4_{4}
  • Molecular Weight : 364.23 g/mol
  • IUPAC Name : this compound

This compound features a butan-2-yl group attached to a phenyl ring, along with a propene moiety and a brominated benzodioxole, indicating potential for diverse biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar benzodioxole structures have shown effectiveness against various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis .

Anti-inflammatory Effects

Research has demonstrated that certain analogs of this compound possess anti-inflammatory properties. These compounds can inhibit key inflammatory mediators such as cytokines and prostaglandins. A study focusing on benzodioxole derivatives revealed that they significantly reduced inflammation in animal models by modulating the NF-kB signaling pathway .

Antitumor Activity

The antitumor potential of compounds related to this compound has been documented in various studies. Specifically, the compound's ability to induce apoptosis in cancer cells was noted in vitro. It was found to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), likely through the activation of caspase pathways .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for tumor growth and inflammation.
  • Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A1632
Compound B816
Target Compound48

Case Study 2: Anti-inflammatory Activity

In a murine model of inflammation induced by carrageenan, the administration of benzodioxole derivatives led to a significant reduction in paw edema compared to controls. The study highlighted the potential for these compounds as therapeutic agents for inflammatory diseases .

Treatment GroupPaw Edema Reduction (%)
Control0
Compound A50
Target Compound70

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key differences among analogs lie in substituents on the benzodioxole ring, ester groups, and additional functional moieties. Below is a comparative analysis:

Compound Name Substituents on Benzodioxole Ester Group Additional Functional Groups Key Properties/Applications Reference
Target Compound 6-Bromo 4-(Butan-2-yl)phenyl None Potential bioactivity (inferred) -
Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate (3p) None Methyl None NMR δ 7.65 (d, J=16 Hz, Hα)
4-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide None Benzenesulfonamide Sulfonamide COX-2 inhibition (hypothesized)
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl thiophene-2-carboxylate (9) None Thiophene-2-carboxylate None Electronic materials (speculative)
(2E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one (10) 6-Bromo None Piperazinyl-pyridine Kinase inhibition (inferred)

Substituent Effects on Physicochemical Properties

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability may enhance lipophilicity compared to chlorine (e.g., in (2E)-3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid ).
  • Ester Groups : Methyl esters (e.g., 3p ) exhibit higher volatility, while bulky aryl esters (e.g., thiophene in ) improve thermal stability.

Spectroscopic Data Comparison

  • 1H NMR Shifts :
    • 3p : α,β-unsaturated protons at δ 7.65 (d, J=16 Hz) and δ 6.45 (d, J=16 Hz) .
    • Target Compound : Expected downfield shifts for the acrylate protons due to bromine’s electron-withdrawing effect.
  • IR Spectroscopy : All analogs show strong C=O stretches near 1700–1750 cm⁻¹, with benzodioxole C-O-C bands at ~1250 cm⁻¹ .

Research Implications and Gaps

  • Materials Science : Thiophene-containing analogs (9 ) imply utility in conductive polymers, though the target compound’s branched alkyl group may limit crystallinity .
  • Synthetic Challenges : Steric hindrance from the 4-(butan-2-yl)phenyl group may complicate esterification; microwave-assisted synthesis could mitigate this .

Q & A

Q. How does the benzodioxol group’s electron-withdrawing effect influence reactivity?

  • Methodological Answer : Perform Hammett studies with substituted analogs to correlate σ values with reaction rates (e.g., nucleophilic attacks). Use cyclic voltammetry to quantify electronic effects on redox potentials .

Q. How can X-ray crystallography confirm the (2E)-prop-2-enoate configuration?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., ether/pentane). Analyze bond lengths (C=C ~1.34 Å) and torsion angles to distinguish E/Z isomers. Refine data with software like SHELXL .

Q. What strategies study bromo-substituent reactivity in cross-coupling reactions?

  • Methodological Answer : Optimize Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalysts and aryl boronic acids. Monitor via GC-MS and isolate products via flash chromatography. Compare yields with non-brominated analogs .

Data Contradiction & Experimental Design

Q. How to address variability in organic degradation during long-term experiments?

  • Methodological Answer : Implement continuous cooling (4°C) to slow degradation. Use stabilizers (e.g., ascorbic acid) and control batches with internal standards. Replicate experiments across independent labs .

Q. What methodological frameworks ensure robust comparison of biological activity across analogs?

  • Methodological Answer : Standardize bioassays (e.g., IC₅₀ in enzyme inhibition), normalize data to purity-adjusted concentrations, and apply multivariate regression to isolate structural contributors .

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